(2S,4S)-tert-butyl 2-((tert-butoxycarbonyl(sulfamoyl)amino)methyl)-4-mercaptopyrrolidine-1-carboxylate

Overview

Description

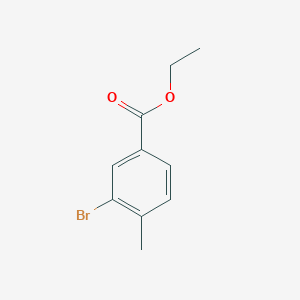

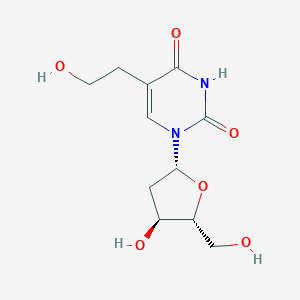

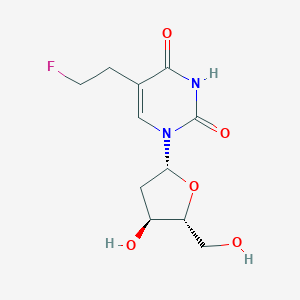

This compound is a derivative of pyrrolidine, a five-membered ring with one nitrogen atom. It contains multiple functional groups including a tert-butyl group, a sulfamoyl group, a carbonyl group, and a mercapto group .

Molecular Structure Analysis

The molecular formula of the compound is C15H29N3O6S2 . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. The ring is substituted with a tert-butyl group, a sulfamoyl group, a carbonyl group, and a mercapto group .Physical And Chemical Properties Analysis

The compound has a molecular weight of 411.53700 . It is not specified whether it is a solid or a liquid at room temperature .Scientific Research Applications

Chiral Sulfinamide Synthesis

Abstract : Chiral sulfinamides, particularly enantiopure tert-butanesulfinamide, have gained prominence as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. This methodology is pivotal for generating structurally diverse N-heterocycles like piperidines, pyrrolidines, and azetidines, which are integral to various natural products and therapeutically relevant compounds. The review spans literature from 2010 to 2020, highlighting advancements in asymmetric N-heterocycle synthesis mediated by tert-butanesulfinamide via sulfinimines (Philip, Radhika, Saranya, & Anilkumar, 2020).

Catalyst Research for MTBE Synthesis

Abstract : This paper reviews investigations on the physical chemistry of methyl tert-butyl ether (MTBE) synthesis in gas phase on dodecatungstosilicic acid H4SiW12O40 (HSiW), a potential catalyst. The review includes classical sorption experiments, FTIR, calorimetric measurements, and reaction kinetic studies, proposing a mechanism for the catalytic reaction. The study suggests that the interaction of iso-butylene with methanol, in the presence of HSiW, is crucial in the synthesis process (Bielański, Lubańska, Poźniczek, & Micek-Ilnicka, 2003).

Biodegradation of Ethyl Tert-Butyl Ether (ETBE) in Soil and Groundwater

Abstract : This review consolidates the current knowledge on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater. It identifies microorganisms capable of degrading ETBE aerobically and discusses the pathways and mechanisms involved, highlighting the potential for bioaugmentation and biostimulation in groundwater cleanup processes (Thornton, Nicholls, Rolfe, Mallinson, & Spence, 2020).

Safety And Hazards

Future Directions

properties

IUPAC Name |

tert-butyl (2S,4S)-2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]-4-sulfanylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O6S2/c1-14(2,3)23-12(19)17-9-11(25)7-10(17)8-18(26(16,21)22)13(20)24-15(4,5)6/h10-11,25H,7-9H2,1-6H3,(H2,16,21,22)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXFEQZHDMPMJE-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CN(C(=O)OC(C)(C)C)S(=O)(=O)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CN(C(=O)OC(C)(C)C)S(=O)(=O)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301103947 | |

| Record name | 1,1-Dimethylethyl (2S,4S)-2-[[(aminosulfonyl)[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-mercapto-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301103947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4S)-tert-butyl 2-((tert-butoxycarbonyl(sulfamoyl)amino)methyl)-4-mercaptopyrrolidine-1-carboxylate | |

CAS RN |

148017-44-1 | |

| Record name | 1,1-Dimethylethyl (2S,4S)-2-[[(aminosulfonyl)[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-mercapto-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148017-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (2S,4S)-2-[[(aminosulfonyl)[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-mercapto-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301103947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B117867.png)

![Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate](/img/structure/B117880.png)

![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride](/img/structure/B117881.png)